molecular formula C22H13N3O7 B11683247 4-({[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

4-({[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B11683247
M. Wt: 431.4 g/mol
InChI Key: UYMYHEYFVDFECY-UHFFFAOYSA-N
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Description

4-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID is a complex organic compound that belongs to the class of phthalimide derivatives This compound is characterized by the presence of a nitro group, a phthalimide moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID typically involves multiple steps. One common method includes the following steps:

    Nitration of Phthalic Anhydride: Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophthalic anhydride.

    Formation of Phthalimide: The 4-nitrophthalic anhydride is then reacted with ammonia to form 4-nitrophthalimide.

    Amidation: The 4-nitrophthalimide is reacted with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 4-[3-(5-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID and 4-AMINOBENZOIC ACID

Scientific Research Applications

4-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.

    Pathway Modulation: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(5-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID
  • 4-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID
  • 4-[3-(5-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID

Uniqueness

4-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications.

Properties

Molecular Formula

C22H13N3O7

Molecular Weight

431.4 g/mol

IUPAC Name

4-[[3-(5-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H13N3O7/c26-19(23-14-6-4-12(5-7-14)22(29)30)13-2-1-3-15(10-13)24-20(27)17-9-8-16(25(31)32)11-18(17)21(24)28/h1-11H,(H,23,26)(H,29,30)

InChI Key

UYMYHEYFVDFECY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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